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3,5-Difluoro-4-(methylamino)benzoic acid

Cat. No.: B11907401
M. Wt: 187.14 g/mol
InChI Key: UFWKFKMPQDSAER-UHFFFAOYSA-N
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Description

Contextualizing Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives are a class of aromatic compounds that are fundamental building blocks in organic synthesis. Their versatile reactivity makes them crucial intermediates in the production of a wide array of commercially important products, including dyes, preservatives, and, most notably, pharmaceuticals. The presence of the carboxylic acid group allows for various chemical transformations, such as esterification and amidation, providing a scaffold for creating diverse molecular architectures. nih.gov In recent years, research has increasingly focused on the synthesis of multi-substituted benzoic acid derivatives to explore their potential in developing new therapeutic agents and functional materials. The strategic placement of different functional groups on the benzoic acid ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and material characteristics.

Significance of Fluorination in Aromatic Compounds within Medicinal Chemistry and Agrochemicals

The introduction of fluorine atoms into aromatic compounds is a widely employed strategy in medicinal chemistry and agrochemical design. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's characteristics. Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. mdpi.com Furthermore, the electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a compound's binding affinity to its biological target. tandfonline.com This modification can also lead to increased lipophilicity, which may improve membrane permeability and oral bioavailability. Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom, highlighting the importance of this element in drug discovery and development. nih.gov

Role of Amino-Substituted Benzoic Acids in Organic Synthesis and Biological Systems

Amino-substituted benzoic acids are a vital class of compounds with significant roles in both organic synthesis and biological systems. Para-aminobenzoic acid (PABA), for instance, is a well-known intermediate in the biosynthesis of folate in bacteria and plants. nih.gov The amino group provides a site for further functionalization, allowing for the creation of a diverse range of derivatives, including amides and sulfonamides, which are scaffolds for many antimicrobial drugs. nih.gov The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group influences the molecule's reactivity and biological interactions. nih.gov In organic synthesis, these compounds serve as versatile building blocks for constructing more complex molecules, including various heterocyclic systems and polymers.

Overview of the Research Landscape Surrounding 3,5-Difluoro-4-(methylamino)benzoic Acid and Structurally Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research landscape of its structural analogues is active. The synthesis and characterization of closely related compounds, such as 4-amino-3,5-difluorobenzoic acid, have been reported. nih.goviucr.org For instance, 4-amino-3,5-difluorobenzoic acid has been synthesized from 4-amino-3,5-difluorobenzonitrile (B171853) through hydrolysis. nih.goviucr.org This analogue is noted for its potential application in creating photoresponsive materials. nih.gov

Furthermore, studies on N-alkyl derivatives of 4-aminobenzoic acid have demonstrated their potential as anticancer agents. tandfonline.comnih.gov The alkylation of the amino group can influence the cytotoxic properties of the resulting compounds. tandfonline.comnih.gov Given these research trends, it can be inferred that the investigation into this compound would likely focus on its potential biological activities, leveraging the combined effects of fluorination and N-methylation to create novel therapeutic candidates. The presence of the difluoro substitution pattern ortho to the methylamino group is expected to significantly influence the compound's conformation and electronic properties, making it an interesting target for synthesis and biological evaluation.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO2 B11907401 3,5-Difluoro-4-(methylamino)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

3,5-difluoro-4-(methylamino)benzoic acid

InChI

InChI=1S/C8H7F2NO2/c1-11-7-5(9)2-4(8(12)13)3-6(7)10/h2-3,11H,1H3,(H,12,13)

InChI Key

UFWKFKMPQDSAER-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)C(=O)O)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 3,5 Difluoro 4 Methylamino Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 3,5-Difluoro-4-(methylamino)benzoic acid, reveals several logical disconnections. The primary disconnection points are the C-N bond of the methylamino group and the C-C bond of the carboxylic acid group.

The most straightforward approach involves the disconnection of the C4-N bond, leading to a 3,5-difluorobenzoic acid derivative with a suitable leaving group at the C4 position and methylamine (B109427). This strategy relies on a nucleophilic aromatic substitution (SNAr) reaction. A key precursor for this route would be a 4-halo-3,5-difluorobenzoic acid.

Alternatively, a reductive amination strategy can be envisioned. This would involve the disconnection of the C4-N bond to a 4-oxo intermediate (which is synthetically challenging to prepare directly on this scaffold) and methylamine, or more practically, the reduction of a nitro group followed by methylation.

A third disconnection can be made at the C1-carboxyl bond, suggesting a late-stage carbonation or oxidation of a corresponding toluene (B28343) or benzyl (B1604629) alcohol derivative. However, the former strategies are generally more convergent and widely employed.

Synthesis of Halogenated Benzoic Acid Precursors

The successful synthesis of this compound is highly dependent on the efficient preparation of appropriately substituted benzoic acid precursors. This section details the synthesis of difluorinated benzoic acid scaffolds and the subsequent introduction of a halogen at the C4 position.

Preparation of Difluorinated Benzoic Acid Scaffolds

The foundational precursor for the target molecule is a 3,5-difluorinated benzoic acid derivative. A common starting material for this is 3,5-difluoroaniline. The synthesis of 3,5-difluorobenzoic acid itself can be achieved through various methods, including the oxidation of 3,5-difluorotoluene (B38592) or via a Sandmeyer reaction from 3,5-difluoroaniline.

A documented synthesis of 4-amino-3,5-difluorobenzoic acid starts from 4-bromo-2,6-difluoroaniline. nih.gov This starting material is treated with copper(I) cyanide in dimethylformamide (DMF) to yield 4-amino-3,5-difluorobenzonitrile (B171853). nih.gov Subsequent hydrolysis of the nitrile group under basic conditions affords 4-amino-3,5-difluorobenzoic acid. nih.gov

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Bromo-2,6-difluoroanilineCuCN, DMF, reflux4-Amino-3,5-difluorobenzonitrileNot specified nih.gov
4-Amino-3,5-difluorobenzonitrile1. NaOH(aq), reflux; 2. HCl(aq)4-Amino-3,5-difluorobenzoic acid84.2 nih.gov

Introduction of Halogen Functionality at the C4 Position

To facilitate the introduction of the methylamino group via nucleophilic aromatic substitution, a halogen atom is typically installed at the C4 position of the 3,5-difluorobenzoic acid ring. This is often achieved through electrophilic halogenation. The fluorine atoms on the ring are deactivating, but the carboxyl group is a meta-director. However, direct halogenation of 3,5-difluorobenzoic acid can be challenging and may lead to mixtures of products.

A more controlled approach involves the diazotization of a 4-amino-3,5-difluorobenzoic acid derivative followed by a Sandmeyer or related reaction to introduce a halogen. For instance, starting from 4-amino-3,5-difluorobenzoic acid, a diazonium salt can be generated and subsequently reacted with cuprous halides (CuCl, CuBr) to yield the corresponding 4-chloro- or 4-bromo-3,5-difluorobenzoic acid.

Strategies for Installing the Methylamino Moiety at the C4 Position

With a suitable 4-halo-3,5-difluorobenzoic acid precursor in hand, the final key step is the introduction of the methylamino group at the C4 position. The two primary strategies for this transformation are nucleophilic aromatic substitution and reductive amination.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amines onto electron-deficient aromatic rings. masterorganicchemistry.com The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring activates the C4 position towards nucleophilic attack. In SNAr reactions, the rate of reaction is often dependent on the nature of the leaving group, with fluoride (B91410) being an excellent leaving group in this context, followed by chloride, bromide, and iodide. masterorganicchemistry.com

The reaction of a 4-halo-3,5-difluorobenzoic acid with methylamine would proceed via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and may require elevated temperatures to proceed at a reasonable rate.

SubstrateNucleophileConditionsProduct
4-Fluoro-3,5-difluorobenzoic acidMethylaminePolar aprotic solvent, heatThis compound
4-Chloro-3,5-difluorobenzoic acidMethylaminePolar aprotic solvent, heatThis compound

Reductive Amination Routes

Reductive amination provides an alternative pathway for the formation of the C-N bond. harvard.edu This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ. While a direct reductive amination on a 4-oxo-3,5-difluorobenzoic acid derivative is conceivable, the synthesis of such a keto-acid precursor is not straightforward.

A more practical approach within this category involves the reduction of a nitro group followed by N-alkylation. For instance, if 3,5-difluoro-4-nitrobenzoic acid were available, it could be reduced to 4-amino-3,5-difluorobenzoic acid using standard reducing agents like H₂/Pd-C or SnCl₂. The resulting primary amine could then be selectively methylated using reagents such as methyl iodide or dimethyl sulfate. However, controlling the degree of methylation to avoid over-alkylation to the quaternary ammonium (B1175870) salt can be a challenge.

IntermediateReagents and ConditionsProduct
4-Amino-3,5-difluorobenzoic acid1. Formaldehyde, reducing agent (e.g., NaBH₃CN); 2. HydrolysisThis compound

Palladium-Catalyzed Amination Reactions

A pivotal method for the synthesis of this compound is the palladium-catalyzed amination, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction forms the crucial carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst.

A plausible and efficient starting material for this transformation is a 4-halo-3,5-difluorobenzoic acid derivative, such as 4-bromo-3,5-difluorobenzoic acid or 4-iodo-3,5-difluorobenzoic acid. The choice of the halide is significant, with iodides generally exhibiting higher reactivity than bromides. wikipedia.org The amine reactant in this case is methylamine, which can be used as a gas, in an aqueous solution, or as a salt.

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by the coordination of the amine to the palladium complex, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

The selection of the palladium catalyst and the supporting ligand is critical for the success of the reaction. Bidentate phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEPhos (bis(2-diphenylphosphinophenyl)ether) have demonstrated high efficacy in promoting the amination of aryl halides. wikipedia.org The choice of base is also crucial, with common bases including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃).

Table 1: Hypothetical Buchwald-Hartwig Amination Conditions

ParameterCondition
Aryl Halide 4-Bromo-3,5-difluorobenzoic acid
Amine Methylamine (solution in THF or as hydrochloride salt)
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Base Cs₂CO₃ (Caesium carbonate)
Solvent Toluene or Dioxane
Temperature 80-110 °C

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo various functional group interconversions to yield a range of derivatives. These transformations are essential for the synthesis of more complex molecules.

Esterification: The carboxylic acid can be converted to its corresponding ester, for example, a methyl or ethyl ester, through Fischer esterification. This typically involves reacting the benzoic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). iajpr.com Alternatively, milder methods like the Mitsunobu reaction can be employed, which uses a phosphine and an azodicarboxylate to facilitate the esterification with an alcohol. researchgate.net The formation of esters can be advantageous for purification or to modify the solubility of the compound.

Amide Formation: The carboxylic acid can be activated and coupled with an amine to form an amide. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.org A direct amidation can also be achieved by heating the carboxylic acid with an amine, sometimes with a catalyst like boric acid. youtube.com

Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol, 3,5-difluoro-4-(methylamino)benzyl alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

Decarboxylation: While generally challenging for aromatic carboxylic acids, decarboxylation can be induced under specific conditions, such as heating with a copper catalyst in a high-boiling solvent like quinoline. google.comgoogle.com This would lead to the formation of 3,5-difluoro-N-methylaniline.

Stereoselective Synthesis Considerations

The parent molecule, this compound, is achiral and therefore does not have enantiomers. However, stereoselective synthesis becomes a critical consideration when preparing chiral derivatives of this compound. For instance, if the carboxylic acid moiety is coupled with a chiral amine or alcohol, a pair of diastereomers will be formed.

The synthesis of a single enantiomer of a chiral derivative requires a stereoselective approach. This can be achieved in several ways:

Chiral Resolution: A racemic mixture of a chiral derivative can be separated into its individual enantiomers through chiral resolution. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent removal of the resolving agent.

Asymmetric Synthesis: A more direct approach is to employ an asymmetric synthesis strategy. This could involve using a chiral catalyst or a chiral auxiliary to induce stereoselectivity in the bond-forming reaction. For example, in an amide coupling reaction, a chiral coupling reagent could be used to favor the formation of one diastereomer over the other.

Chiral Pool Synthesis: If a suitable chiral starting material is available, it can be incorporated into the synthesis to generate the desired chiral derivative.

Optimization of Reaction Conditions and Yields for Efficient Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.

For the palladium-catalyzed amination, several factors can be systematically varied to find the optimal conditions:

Catalyst and Ligand Screening: A range of palladium precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands (e.g., Josiphos, RuPhos) can be screened to identify the most active and selective combination for the specific substrate.

Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and yield. A systematic evaluation of different bases (e.g., K₃PO₄, NaOtBu) and solvents (e.g., toluene, dioxane, DMF) is often necessary.

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or products. Monitoring the reaction progress over time using techniques like TLC or LC-MS can help determine the optimal reaction time.

Stoichiometry: The molar ratio of the reactants, including the aryl halide, amine, catalyst, and base, should be carefully controlled to ensure complete conversion and minimize waste.

Table 2: Parameters for Optimization of Palladium-Catalyzed Amination

ParameterVariables to Test
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)
Ligand Xantphos, RuPhos, SPhos, BrettPhos
Base Cs₂CO₃, K₃PO₄, NaOtBu, LHMDS
Solvent Toluene, Dioxane, DMF, t-BuOH
Temperature (°C) 80, 100, 120
Concentration (M) 0.1, 0.5, 1.0

Scalable Synthetic Methodologies

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Key considerations for the scalable synthesis of this compound include:

Cost and Availability of Starting Materials: For large-scale production, the starting materials must be readily available and economically viable. For instance, the choice between a bromo or iodo-substituted benzoic acid will depend on their relative cost and reactivity on a large scale.

Process Safety: A thorough safety assessment of the entire process is mandatory. This includes evaluating the toxicity and flammability of all reagents and solvents, as well as the potential for exothermic reactions.

Catalyst Loading and Cost: The amount of expensive palladium catalyst used must be minimized. This can be achieved by using highly efficient catalyst systems with low catalyst loadings and by implementing catalyst recycling protocols.

Work-up and Purification: The work-up and purification procedures must be amenable to large-scale operations. This may involve replacing chromatographic purification with crystallization or extraction methods.

Waste Management: The environmental impact of the synthesis must be considered, and a plan for the disposal or recycling of waste streams should be developed.

One potential scalable route could involve a nucleophilic aromatic substitution (SNAr) reaction of a more activated precursor, such as 3,4,5-trifluorobenzoic acid, with methylamine. The highly electron-withdrawing fluorine atoms and the carboxylic acid group would activate the ring towards nucleophilic attack, potentially offering a palladium-free alternative. However, the regioselectivity of such a reaction would need to be carefully controlled.

Spectroscopic and Structural Characterization of 3,5 Difluoro 4 Methylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 3,5-Difluoro-4-(methylamino)benzoic acid, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR spectroscopy is instrumental in identifying the various proton environments in the compound. The spectrum of the related compound, 4-(Methylamino)benzoic acid, in DMSO-d6 shows distinct signals corresponding to the different protons. The carboxylic acid proton (OH) typically appears as a broad singlet at approximately 12.03 ppm. The aromatic protons on the benzene (B151609) ring appear as multiplets in the range of 6.5 to 7.8 ppm. The methyl group protons (CH₃) attached to the nitrogen atom present a singlet around 2.73 ppm. These characteristic chemical shifts allow for the precise assignment of each proton within the molecular structure.

Proton Chemical Shift (ppm)
Carboxylic Acid (OH)~12.03
Aromatic (Ar-H)6.5 - 7.8
Methyl (CH₃)~2.73

This table is based on data for the related compound 4-(Methylamino)benzoic acid and serves as an illustrative example.

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. For the parent compound, benzoic acid, the carboxylic acid carbon (C=O) resonates at approximately 172 ppm. The aromatic carbons show signals in the range of 127-134 ppm. docbrown.info In 4-(methylamino)benzoic acid, the carbon attached to the nitrogen (C-N) and the methyl carbon (CH₃) would also have characteristic shifts. The introduction of two fluorine atoms in this compound would further influence the chemical shifts of the aromatic carbons due to the electronegativity of fluorine, causing them to shift to different ppm values.

Carbon Typical Chemical Shift (ppm) for Benzoic Acid
Carboxylic Acid (C=O)~172
Aromatic (C-1)~129
Aromatic (C-2, C-6)~130
Aromatic (C-3, C-5)~128
Aromatic (C-4)~134

This table is based on data for benzoic acid and serves as a foundational reference.

¹⁹F NMR spectroscopy is specifically used to analyze the fluorine atoms in the molecule. For this compound, the two fluorine atoms are in equivalent chemical environments. Therefore, they would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. For instance, in the related compound 3-bromo-4-fluorobenzoic acid, the fluorine signal appears at -98.11 ppm in CDCl₃. rsc.org

Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for example, between the aromatic protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are attached to, such as the aromatic C-H bonds and the methyl C-H bonds.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would exhibit characteristic absorption bands:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.info

An N-H stretch from the secondary amine group around 3400 cm⁻¹.

C-H stretches from the aromatic ring and the methyl group just above and below 3000 cm⁻¹, respectively.

A strong C=O (carbonyl) stretch from the carboxylic acid between 1710 and 1680 cm⁻¹. spectroscopyonline.com

C-N and C-F stretching vibrations would also be present at their characteristic frequencies.

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
N-H (Amine)~3400
C=O (Carbonyl)1710-1680
C-O (Carboxylic Acid)1320-1210
O-H (wag)960-900

This table is based on general IR data for carboxylic acids and amines.

Mass Spectrometry (MS) Characterization

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. rsc.org The fragmentation pattern would likely show the loss of the carboxylic acid group (-COOH) and other characteristic fragments, which helps in confirming the structure. The molecular weight of the related compound, 4-(methylamino)benzoic acid, is 151.16 g/mol . nih.govnist.govnist.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique requires the growth of a suitable single crystal of the compound. Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the molecular and crystal structure.

Table 2: Illustrative Crystallographic Data for the Related Compound 3,5-Difluorobenzoic Acid
ParameterValue
Chemical FormulaC₇H₄F₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Key InteractionHydrogen-bonded carboxylic acid dimers

Note: Data presented is for the analogous compound 3,5-Difluorobenzoic acid to illustrate the output of an X-ray crystallography study.

Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity testing in the pharmaceutical industry due to its robustness, precision, and versatility. alwsci.comyoutube.com An HPLC method for assessing the purity of this compound would typically involve a reversed-phase separation. The percentage purity is determined by calculating the area of the main peak relative to the total area of all detected peaks in the chromatogram.

The method must be validated to ensure it is fit for its purpose, assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ) for any potential impurities. ijpsonline.com

Table 3: Typical Parameters for an HPLC Purity Method
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid or Trifluoroacetic Acid sielc.com
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm)
Injection Volume10 µL

Computational Chemistry Studies of 3,5 Difluoro 4 Methylamino Benzoic Acid

Quantum Mechanical Calculations for Electronic Structure and Geometry Optimization

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and describe the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 3,5-Difluoro-4-(methylamino)benzoic acid, a DFT study would typically involve selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The primary outputs of such a calculation would be the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For similar benzoic acid derivatives, DFT calculations have been instrumental in understanding their structural and electronic properties.

Ab Initio Methods

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. While computationally more demanding than DFT, they can provide highly accurate benchmarks for molecular properties. An ab initio study of this compound would yield precise information on its geometry and electronic energy, serving as a valuable comparison for results obtained from DFT methods.

Spectroscopic Property Predictions from Computational Models

Computational models are not only used to predict structural and electronic properties but also to simulate various types of spectra. This is invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can predict the NMR chemical shifts of a molecule. For this compound, theoretical calculations would provide the expected chemical shifts for the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. These predicted values, when compared to experimental spectra, can confirm the molecular structure and help in the assignment of ambiguous signals. The accuracy of these predictions is highly dependent on the chosen computational level of theory and, in some cases, the inclusion of solvent effects.

Table 1: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
¹H (Aromatic)Data not available
¹H (Methyl)Data not available
¹H (Amine)Data not available
¹H (Acid)Data not available
¹³C (Aromatic)Data not available
¹³C (Methyl)Data not available
¹³C (Carbonyl)Data not available
¹⁹FData not available
Note: This table is for illustrative purposes only, as specific computational data for this molecule is not publicly available.

Vibrational Frequency Analysis and IR Spectrum Simulation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency analysis can predict the vibrational frequencies and their corresponding intensities, allowing for the simulation of the entire IR spectrum. For this compound, this analysis would identify the characteristic stretching and bending frequencies associated with its functional groups, such as the C=O of the carboxylic acid, the N-H of the methylamino group, and the C-F bonds. Comparing the simulated spectrum with an experimental one is a powerful tool for confirming the molecular structure and understanding its vibrational properties.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)Data not available
C=O Stretch (Carboxylic Acid)Data not available
N-H Stretch (Amine)Data not available
C-F StretchData not available
Aromatic C-H StretchData not available
Note: This table is for illustrative purposes only, as specific computational data for this molecule is not publicly available.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the methylamino and carboxylic acid groups allows for the existence of different spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) map can be generated by systematically varying specific dihedral angles (e.g., the rotation around the C-N bond and the C-C bond of the carboxylic acid) and calculating the energy at each point. This would reveal the low-energy conformers of this compound and the transition states connecting them. Such an analysis is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules. For similar flexible molecules, conformational scans have provided significant insights into their structural preferences.

Aromaticity Indices and Their Modulation by Substituents (e.g., HOMA analysis)

The aromaticity of the benzene (B151609) ring in this compound is primarily influenced by the electronic effects of its three substituents: two fluorine atoms, a methylamino group, and a carboxylic acid group. The Harmonic Oscillator Model of Aromaticity (HOMA) is a valuable computational tool for quantifying the degree of aromaticity. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system.

The substituents on the phenyl ring of this compound would modulate its aromaticity through inductive and resonance effects.

Fluorine Atoms: As highly electronegative atoms, fluorine atoms exert a strong -I (negative inductive) effect, withdrawing electron density from the ring through the sigma bonds. This effect tends to decrease the electron density of the ring and can slightly reduce its aromaticity.

Methylamino Group (-NHCH₃): The nitrogen atom has a lone pair of electrons that it can donate to the benzene ring via the +R (positive resonance) effect. This donation of electron density into the π-system increases the ring's electron richness and generally enhances its aromaticity. The methyl group attached to the nitrogen is a weak electron-donating group (+I effect).

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group. It exerts both a -I effect due to the electronegativity of the oxygen atoms and a -R effect as the carbonyl group can withdraw π-electron density from the ring. Both effects work in concert to decrease the electron density on the ring, which can lead to a reduction in aromaticity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the most electronegative atoms. The MEP would show the most negative potential (deepest red) around the oxygen atoms of the carboxylic acid group, making them strong hydrogen bond acceptors. The fluorine atoms would also be surrounded by regions of negative potential.

Positive Potential (Blue): Regions of low electron density, indicating a positive or partially positive charge, which are susceptible to nucleophilic attack. The most positive potential would be located on the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor. The hydrogen atom of the methylamino group would also exhibit a positive potential.

Neutral or Near-Zero Potential (Green): These regions typically correspond to the carbon framework of the benzene ring, indicating a relatively nonpolar surface. researchgate.net

The interplay of the substituents would create a nuanced MEP map. The electron-donating methylamino group would increase the negative potential of the ortho and para positions relative to it (though both ortho positions are substituted with fluorine). The electron-withdrawing fluorine atoms and carboxylic acid group would decrease the electron density of the ring, particularly at the positions to which they are attached.

A hypothetical MEP map would highlight the molecule's charge distribution, offering insights into its intermolecular interactions and reactivity patterns.

Reactivity Prediction and Reaction Mechanism Investigations

Computational studies can predict the reactivity of this compound and elucidate potential reaction mechanisms. This is often achieved by analyzing frontier molecular orbitals (HOMO and LUMO) and various reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis:

HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO indicate the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the methylamino group, as the nitrogen's lone pair significantly contributes to this orbital. This region would be the most likely site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The energy and location of the LUMO indicate the ability of a molecule to accept electrons. The LUMO is anticipated to be centered on the electron-deficient parts of the molecule, particularly the carboxylic acid group and the carbon atoms of the benzene ring bonded to the electronegative fluorine and carboxyl substituents. This area would be the primary target for nucleophilic attack.

Reactivity Descriptors:

Global reactivity descriptors derived from conceptual Density Functional Theory (DFT) provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.

Global Softness (S): The reciprocal of hardness; a higher value indicates greater reactivity.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Reaction Mechanism Investigations:

Computational modeling can be employed to investigate the mechanisms of specific reactions involving this compound. For instance, in a study of a related compound, 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN), computational methods were used to probe its thermal decomposition pathways. nih.govresearchgate.net The study revealed that the presence of fluorine atoms altered the thermal stability and the initial bond-breaking steps compared to its non-fluorinated analog. nih.govresearchgate.net

A similar approach could be applied to this compound to study reactions such as:

Esterification: The reaction of the carboxylic acid group with an alcohol.

Amide bond formation: The reaction of the carboxylic acid with an amine.

Electrophilic aromatic substitution: Reactions on the benzene ring, with the directing effects of the existing substituents determining the position of the incoming group.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed, providing valuable insights into the reaction's feasibility and kinetics.

Chemical Reactivity and Derivatization of 3,5 Difluoro 4 Methylamino Benzoic Acid

Transformations at the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters and amides, as well as reduction to an alcohol.

Esterification and Amide Bond Formation

The carboxylic acid moiety of 3,5-difluoro-4-(methylamino)benzoic acid can readily undergo esterification with various alcohols under acidic conditions or by using coupling agents. iajpr.com A common method involves the reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the corresponding ester. iajpr.com Alternatively, the Mitsunobu reaction provides a mild and effective method for the esterification of benzoic acids with phenols, yielding phenyl esters in good to excellent yields. researchgate.net For instance, the reaction of 3,5-difluorobenzoic acid with phenols in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3) would be expected to produce the corresponding phenyl esters. researchgate.net

Similarly, the formation of amide bonds is a crucial transformation in organic and medicinal chemistry. nih.govdiva-portal.org This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with an amine to form the amide. researchgate.net A variety of coupling reagents can facilitate this process, including dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netumich.edu These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by an amine. researchgate.netumich.edu The synthesis of N-(substituted)-benzoylthioureido derivatives, for example, involves the conversion of a benzoic acid to its acid chloride, followed by reaction with ammonium (B1175870) thiocyanate (B1210189) and subsequent treatment with an appropriate amine. nih.gov

Reaction Reagents and Conditions Product Type
EsterificationAlcohol, Acid Catalyst (e.g., H2SO4), RefluxEster
Mitsunobu EsterificationPhenol, DEAD, PPh3Phenyl Ester
Amide Formation1. SOCl2 or (COCl)2; 2. AmineAmide
Amide CouplingAmine, Coupling Agent (e.g., DCC, EDC)Amide

Reduction to Alcohol and Further Derivatization

The carboxylic acid group can be reduced to a primary alcohol. While sodium borohydride (B1222165) (NaBH4) alone is generally not strong enough to reduce carboxylic acids, the addition of a co-reagent like iodine or bromine can facilitate this transformation. sci-hub.se For example, a combination of NaBH4 and bromine in refluxing tetrahydrofuran (B95107) (THF) has been shown to effectively reduce various benzoic acids to their corresponding benzyl (B1604629) alcohols. sci-hub.se The resulting alcohol, (3,5-difluoro-4-(methylamino)phenyl)methanol, can then serve as a starting point for further derivatization, such as ether synthesis or oxidation to the corresponding aldehyde.

Reaction Reagents and Conditions Product
ReductionNaBH4, Br2, refluxing THF(3,5-Difluoro-4-(methylamino)phenyl)methanol

Reactions Involving the Methylamino Group

The secondary amine of the methylamino group offers another site for chemical modification through N-alkylation and N-acylation reactions, as well as for the construction of nitrogen-containing heterocyclic systems.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the methylamino group is nucleophilic and can participate in N-alkylation reactions with alkyl halides or other electrophilic alkylating agents. This introduces a second alkyl group onto the nitrogen, forming a tertiary amine.

N-acylation of the methylamino group is also a common transformation. This reaction involves treating the compound with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base. This results in the formation of an N-acyl derivative. For example, the reaction with 3,3-dimethyl-butyryl chloride would yield N-(4-carboxy-2,6-difluorophenyl)-N-methyl-3,3-dimethyl-butyramide.

Formation of Nitrogen-Containing Heterocycles

The methylamino group, in conjunction with the adjacent aromatic ring, can be a key component in the synthesis of nitrogen-containing heterocycles. Depending on the reaction partners and conditions, various fused heterocyclic systems can be constructed. For instance, reactions that involve intramolecular cyclization following a reaction at the amino group are a common strategy for building such structures.

Aromatic Ring Functionalization and Diversification

Although the fluorine atoms on the aromatic ring are generally stable, the ring itself can undergo further functionalization. The existing substituents, the methylamino and carboxyl groups, direct the position of incoming electrophiles. The strong activating and ortho-, para-directing effect of the amino group, and the meta-directing effect of the carboxylic acid group, will influence the regioselectivity of electrophilic aromatic substitution reactions. However, the presence of two deactivating fluorine atoms will generally make the ring less reactive towards electrophilic attack.

Further diversification can be achieved through nucleophilic aromatic substitution, where a nucleophile displaces one of the fluorine atoms. This reaction is often facilitated by the presence of the electron-withdrawing carboxylic acid group.

Electrophilic Aromatic Substitution (where applicable)

The aromatic ring of this compound possesses a unique combination of substituents that influence its reactivity towards electrophilic aromatic substitution (EAS). wikipedia.org The two fluorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards attack by electrophiles. wikipedia.org In contrast, the methylamino group is a powerful activating group due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic system. The carboxylic acid group, on the other hand, is a deactivating group. minia.edu.eg

The directing effects of these substituents are paramount in determining the position of electrophilic attack. The methylamino group directs incoming electrophiles to the ortho and para positions. However, in this molecule, the ortho positions are already substituted with fluorine atoms, and the para position is occupied by the carboxylic acid. The fluorine atoms also direct ortho and para, but their deactivating nature makes substitution at these positions less likely. The carboxylic acid group is a meta-director.

Considering this substitution pattern, the most probable sites for electrophilic attack are the C2 and C6 positions (which are ortho to the carboxylic acid and meta to the methylamino group). While the potent activating effect of the methylamino group is sterically hindered and electronically opposed by the adjacent fluorine atoms, it can still impact the regioselectivity. Nevertheless, the cumulative deactivating influence of the two fluorine atoms and the carboxylic acid suggests that forcing conditions would be necessary for most electrophilic aromatic substitution reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution on Activated Ring Systems

The presence of two strongly electron-withdrawing fluorine atoms renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com These fluorine atoms activate the ring for nucleophilic attack, particularly at the positions ortho and para to them. researchgate.netnih.gov In this molecule, the fluorine atoms themselves are prone to displacement by potent nucleophiles.

The SNAr mechanism proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is significantly enhanced by the electron-withdrawing nature of the fluorine atoms. A diverse range of nucleophiles, such as alkoxides, thiolates, and amines, can participate in these reactions. youtube.com The reaction conditions, especially the choice of solvent, are critical. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently employed to facilitate the reaction. youtube.com Research has shown that in related fluorinated benzoic acids, nucleophilic substitution of a fluoro group by organolithium or Grignard reagents can occur. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Molecular Extension

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing new carbon-carbon and carbon-heteroatom bonds, and they are highly applicable for the molecular extension of this compound.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. tcichemicals.com While C-F bonds are generally less reactive in these couplings compared to other carbon-halogen bonds, specialized palladium or nickel catalyst systems have been developed to activate them. beilstein-journals.orgnih.gov In some cases, the presence of a fluorine substituent can even facilitate the coupling reaction. beilstein-journals.org

Alternatively, the carboxylic acid group can be transformed into a more reactive leaving group, such as a triflate or tosylate, to facilitate the coupling. A more common strategy involves the prior halogenation of the aromatic ring at an available position (C2 or C6) to introduce a more reactive handle (Br or I) for standard Suzuki-Miyaura conditions. nih.govresearchgate.net

Below is a general representation of a Suzuki-Miyaura coupling reaction with a halogenated derivative of this compound.

Reaction Scheme:

Where X = Br, I and R = Aryl, Vinyl, Alkyl

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Aryl Halides

Catalyst Base Solvent Reactant (R-B(OH)₂) Product (R)
Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O/MeOH p-Methoxyphenylboronic acid p-Methoxyphenyl
PdCl₂(dppf) Cs₂CO₃ Toluene Arylboronic acid Aryl

This table presents typical conditions used in Suzuki-Miyaura reactions of aryl halides and is for illustrative purposes. nih.govresearchgate.net

Stille Coupling and Negishi Coupling for C-C Bond Formation

The Stille and Negishi coupling reactions are also powerful methods for C-C bond formation and can be applied to derivatives of this compound.

Stille Coupling: This reaction pairs an organostannane with an organohalide, typically catalyzed by a palladium complex. wikipedia.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of the benzoic acid would be necessary. The efficiency of Stille couplings can sometimes be enhanced by the addition of copper(I) salts. researchgate.netelsevierpure.com

Negishi Coupling: This reaction employs an organozinc reagent, which couples with an organohalide in the presence of a nickel or palladium catalyst. thieme-connect.comresearchgate.net Organozinc reagents are often more reactive than their boron or tin counterparts. thieme-connect.com The Negishi coupling has proven effective for the synthesis of fluorinated biaryls. thieme-connect.comresearchgate.nettandfonline.com Nickel-catalyzed Negishi reactions have been successfully used in the stereoconvergent synthesis of α-fluoroketones. acs.org

The choice among these coupling methods depends on factors like functional group tolerance, the availability of starting materials, and the desired molecular complexity.

Synthesis of Conjugates and Polymeric Architectures

The functional groups of this compound—the carboxylic acid and the secondary amine—make it a valuable building block for synthesizing more complex molecular structures, including conjugates and polymers.

The carboxylic acid can be readily activated to form amide bonds with a wide array of amines, leading to various conjugates. This is a prevalent strategy in medicinal chemistry for linking the molecule to other pharmacologically active moieties or to groups that enhance solubility. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are commonly used for this purpose.

The methylamino group can also undergo various chemical modifications, such as acylation or alkylation, to introduce further molecular diversity. google.com

Moreover, the difunctional nature of this molecule allows for its incorporation into polymeric architectures. For instance, it can serve as a monomer in the synthesis of polyesters or polyamides through step-growth polymerization. researchgate.netnih.govresearchgate.net The fluorine atoms can bestow unique properties upon the resulting polymers, such as enhanced thermal stability and modified electronic characteristics.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Organostannane
Organozinc
Triflate
Tosylate
Dimethylformamide (DMF)

Biological and Mechanistic Research in Vitro Focus

In Vitro Anti-proliferative and Cytotoxic Activity

The evaluation of novel chemical entities for their anti-cancer properties is a cornerstone of oncological research. Benzoic acid derivatives, in particular, have been investigated for their potential to inhibit the growth of cancer cells.

Standard preclinical cancer research would involve assessing the cytotoxic and anti-proliferative effects of 3,5-Difluoro-4-(methylamino)benzoic acid against a panel of well-characterized human cancer cell lines. These typically include HCT116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) to represent different cancer types. Such studies would aim to determine the half-maximal inhibitory concentration (IC50) of the compound, which is a measure of its potency in inhibiting cell growth. However, at present, there are no published studies detailing the IC50 values or cytotoxic effects of this compound on these or any other cancer cell lines.

Should this compound demonstrate anti-proliferative activity, the next logical step would be to investigate its mechanism of action. Key cellular processes that are often targeted by anti-cancer agents include the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle (cell cycle arrest). Techniques such as flow cytometry and western blotting would be employed to detect markers of apoptosis (e.g., caspase activation, PARP cleavage) and to analyze the distribution of cells in different phases of the cell cycle. Currently, there is no specific research available that has explored whether this compound induces apoptosis or causes cell cycle arrest in cancer cells.

The disruption of cellular signaling pathways that are critical for cancer cell survival and proliferation is another important anti-cancer mechanism. Histone deacetylase (HDAC) enzymes, such as HDAC8, are known to be involved in the regulation of gene expression and are considered promising targets for cancer therapy. Aminobenzoic acid derivatives have been explored as potential HDAC inhibitors. nih.gov An investigation into the effect of this compound on HDAC8 activity would be a valuable area of research. However, there are currently no studies that have specifically assessed the HDAC8 inhibitory potential of this compound.

In Vitro Antimicrobial and Antifungal Activity

The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. Substituted benzoic acid derivatives have shown promise in this area. nih.govnih.gov

To evaluate the antibacterial potential of this compound, it would be tested against a range of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Standard methods such as broth microdilution would be used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. At present, no studies have reported the MIC values of this compound against any bacterial strains.

Similarly, the antifungal activity of this compound would be assessed against common fungal pathogens like Candida albicans and Cryptococcus species. These opportunistic fungi can cause serious infections, particularly in immunocompromised individuals. The MIC would be determined to quantify the compound's antifungal potency. To date, there is no available data on the in vitro efficacy of this compound against these or any other fungal pathogens.

Determination of Minimum Inhibitory Concentrations (MIC) and Bactericidal/Fungicidal Effects

There is a lack of specific data detailing the Minimum Inhibitory Concentrations (MIC) or the bactericidal/fungicidal effects of this compound against a broad range of microorganisms. However, the broader class of fluorinated benzoic acid derivatives has been the subject of antimicrobial research.

Studies have shown that fluoro-substituted benzoic acid derivatives can exhibit significant antibacterial activity. For instance, certain difluoro-substituted compounds, while not showing broad-spectrum efficacy, have demonstrated activity against specific bacterial strains. The position of the fluorine atoms on the benzene (B151609) ring, in combination with other substituents, plays a crucial role in determining the antimicrobial potency. For example, some fluorobenzoylthiosemicarbazides have been found to be active against Gram-positive bacteria, with MICs ranging from 7.82 to 31.25 μg/mL against methicillin-sensitive and resistant Staphylococcus aureus nih.gov.

In the context of antifungal research, benzoic acid analogues have been investigated for their activity against pathogenic fungi such as Aspergillus species figshare.com. The addition of halogen groups, like chlorine, to the aromatic ring of benzoic acid has been shown to enhance antifungal activity figshare.com. While direct data for this compound is not available, the presence of difluoro substitutions suggests a potential for antifungal properties that warrants further investigation.

Table 1: Antimicrobial Activity of Selected Fluorinated Benzoic Acid Derivatives

Compound Class Target Organism MIC Range (µg/mL) Reference
Fluorobenzoylthiosemicarbazides Staphylococcus aureus (MSSA, MRSA) 7.82 - 31.25 nih.gov
Difluoro-substituted pyrazoles Staphylococci Inactive acs.org

This table presents data for structurally related compounds to indicate the potential antimicrobial activity of fluorinated benzoic acids.

Inhibition of Biofilm Formation and Disruption of Existing Biofilms

Research into the anti-biofilm properties of this compound is not specifically documented. However, the potential for benzoic acid derivatives to inhibit biofilm formation is an active area of study. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.

Studies on other benzoic acid derivatives have demonstrated their ability to interfere with biofilm formation. For example, certain benzoic acid analogues have been shown to inhibit biofilm formation in Klebsiella pneumoniae by restricting cell attachment mdpi.com. One study found that 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid could reduce biofilm formation by 97% and 89%, respectively mdpi.com. Another study indicated that benzoic acid itself can inhibit the biofilm biomass of Salmonella typhimurium in a concentration-dependent manner nih.gov.

While these findings are not directly attributable to this compound, they suggest that the benzoic acid scaffold is a viable starting point for the development of anti-biofilm agents. The presence of fluorine atoms could potentially enhance such activity, a hypothesis that requires experimental validation.

Enzyme and Receptor Modulation Studies

Selective Estrogen Receptor Downregulation and Antagonism (where relevant to analogues)

A significant area of relevance for this compound is its role as a structural component in the synthesis of potent and orally bioavailable selective estrogen receptor downregulators (SERDs). One such prominent example is the clinical candidate AZD9496, which has the chemical name (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid acs.orgresearchgate.netnih.gov.

The structure of AZD9496 clearly incorporates the 3,5-difluoro-4-aminophenyl moiety, indicating that a derivative of this compound is a key building block in its synthesis acs.orgresearchgate.netnih.gov. AZD9496 has been developed as a SERD with the potential for treating advanced estrogen receptor (ER) positive breast cancer acs.orgresearchgate.netnih.gov. SERDs function by binding to the estrogen receptor and promoting its degradation, thereby downregulating the receptor and antagonizing estrogen-driven cell proliferation acs.orgresearchgate.netnih.gov.

The development of AZD9496 highlights the importance of the 3,5-difluoro substitution pattern on the phenyl ring for achieving high potency and favorable pharmacological properties in SERDs acs.orgresearchgate.netnih.gov. Therefore, while this compound itself may not be the final active molecule, its structural features are critical for the design of analogues with significant estrogen receptor modulating activity.

Binding Affinity and Specificity to Biological Targets (e.g., enzymes, receptors)

The binding affinity of this compound to specific biological targets has not been extensively characterized in publicly available literature. However, its incorporation into the structure of AZD9496 provides indirect evidence of its role in facilitating high-affinity binding to the estrogen receptor acs.orgresearchgate.netnih.gov.

In a broader context, benzoic acid derivatives are known to bind to various proteins. For instance, substituted benzoic acids have been shown to bind to bovine serum albumin, with the affinity being influenced by the nature and position of the substituents on the aromatic ring researchgate.net. The electron-density distribution in the aromatic ring plays a crucial role in this interaction researchgate.net. The fluorine atoms in this compound would significantly alter the electronic properties of the phenyl ring, which could in turn influence its binding affinity for various biological targets.

In Vitro Antioxidant Properties and Radical Scavenging Activity

Direct experimental data on the in vitro antioxidant and radical scavenging properties of this compound are scarce. However, the antioxidant potential of the broader classes of aminobenzoic acids and fluorinated compounds has been investigated.

Para-aminobenzoic acid (PABA) and its derivatives have been reported to possess antioxidant properties, acting as scavengers of reactive oxygen species mdpi.comgoogle.com. The amino group is a key contributor to this activity. Furthermore, theoretical studies on fluorinated derivatives of other antioxidants, such as ferulic acid, suggest that fluorination can be a promising strategy to enhance pharmacological properties, including antioxidant activity nih.gov.

The radical scavenging activity of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. It is plausible that the combination of an amino group and fluorine atoms in this compound could result in notable antioxidant or radical scavenging capabilities. However, without direct experimental evidence, this remains a hypothesis based on the properties of related compounds.

Table 2: Antioxidant Potential of Related Compound Classes

Compound Class Assay Type Observation Reference
p-Aminobenzoic Acid (PABA) Adrenaline autoxidation Inhibition of adrenochrome accumulation mdpi.com
PABA Derivatives Multiple (e.g., DPPH) Scavengers of reactive oxygen species google.com

This table provides context on the potential antioxidant properties based on structurally similar compounds.

Interaction with Biological Macromolecules (e.g., proteins, nucleic acids)

As mentioned previously, substituted benzoic acids are known to bind to serum albumins, which are major transport proteins in the blood researchgate.net. The binding constants are sensitive to the nature and position of the substituents on the benzoic acid ring researchgate.net. The presence of both fluorine atoms and a methylamino group would be expected to influence the binding of this compound to proteins like human serum albumin (HSA).

Regarding nucleic acids, some studies have investigated the interaction of perfluoroalkyl acids with DNA, revealing that these compounds can intercalate into the DNA structure. While this compound is not a perfluorinated compound, the presence of fluorine atoms could potentially influence its interaction with DNA. Fluorine can participate in non-covalent interactions, which might play a role in the binding to the grooves or intercalation between the base pairs of DNA. However, this is speculative and would require experimental confirmation.

Structure Activity Relationship Sar Studies of 3,5 Difluoro 4 Methylamino Benzoic Acid Derivatives

Systematic Modification of the Fluoro Substituents and Their Effects on Biological Activity

The presence and positioning of fluoro groups on the phenyl ring are critical determinants of biological activity. In many kinase inhibitors, such as those targeting MEK (mitogen-activated protein kinase kinase), the 3,5-difluoro substitution pattern is a recurring motif.

Research into compounds targeting enzymes like aldose reductase has also highlighted the importance of the difluoro pattern. nih.gov Studies comparing 3,5-difluoro-4-hydroxyphenyl derivatives with other substitution patterns, such as 4,6-difluoro-5-hydroxyphenyl, have been conducted to determine the optimal positioning for inhibitory activity. nih.gov These investigations confirm that the specific placement of two fluorine atoms ortho to the hydroxyl or amino group significantly enhances binding affinity, likely through a combination of electronic effects and by creating specific hydrogen bond interactions with the target protein.

The fluorine atoms act as weak hydrogen bond acceptors and can significantly alter the acidity (pKa) of the adjacent amino or hydroxyl group, which is often a key hydrogen bond donor. Removing one or both fluoro groups typically leads to a substantial decrease in inhibitory potency. This is because the electron-withdrawing nature of the fluorine atoms makes the N-H or O-H proton more acidic, forming a stronger hydrogen bond with acceptor sites in the enzyme's binding pocket.

Table 1: Effect of Fluorine Substitution on Biological Activity (Illustrative)

Compound Analogue Number of Fluoro Groups Position(s) Relative Potency (Illustrative)
Derivative A 2 3, 5 ++++
Derivative B 1 3 ++

Investigation of the Methylamino Group's Contribution to Target Recognition and Efficacy

The methylamino group at the 4-position is a crucial anchor for binding to many protein targets. Its primary role is to act as a hydrogen bond donor through the N-H moiety.

SAR studies have explored several modifications to this group:

N-Alkylation: Replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) often results in a decrease in activity. This suggests that the binding pocket has limited space around this position and that the small size of the methyl group is optimal for a snug fit.

N-Acylation: Conversion of the amine to an amide generally abolishes or severely reduces activity, as it changes the electronic properties and hydrogen-bonding capability of the group.

Removal of the Methyl Group: Comparing the N-methylamino derivative to the simple amino (-NH2) analogue reveals the methyl group's specific contribution. While the primary amino group can still act as a hydrogen bond donor, the methyl group can provide beneficial van der Waals interactions within a hydrophobic sub-pocket of the target protein. In some cases, the N-H of a secondary amine like the methylamino group is a better hydrogen bond donor than an NH2 group.

Positional Isomerism: Moving the methylamino group to other positions on the ring drastically reduces activity, underscoring the importance of its para-position relative to the carboxylic acid for proper orientation within the active site. nih.gov

The precise geometry enforced by the 4-(methylamino) substitution is essential for forming a critical hydrogen bond with a backbone carbonyl or a specific side chain (like a serine or threonine residue) in the target kinase.

Impact of Carboxylic Acid Functionalization on Pharmacological Profiles

The carboxylic acid group is a key interacting moiety, often forming a salt bridge or a pair of strong hydrogen bonds with a specific residue (e.g., lysine) in the target's active site. However, its acidic nature can limit cell permeability and oral bioavailability. Therefore, significant research has focused on its modification.

Common modifications and their effects include:

Esterification: Converting the carboxylic acid to a methyl or ethyl ester can create a prodrug. These esters are more lipophilic and can cross cell membranes more easily. Once inside the cell, they may be hydrolyzed by esterase enzymes back to the active carboxylic acid form.

Amidation: Replacement of the -COOH with a primary (-CONH2) or substituted amide can maintain hydrogen bonding capabilities while removing the negative charge. Acylsulfonamides and hydroxamic acids are common bioisosteres used to replace the carboxylic acid. These groups can often replicate the key interactions of the carboxylate while improving pharmacokinetic properties.

Bioisosteric Replacement: Other acidic groups, such as tetrazoles, have been used to replace the carboxylic acid. These bioisosteres can mimic the acidic and geometric properties of the carboxylate group while potentially offering improved metabolic stability or cell penetration.

Table 2: Effect of Carboxylic Acid Modification on Activity (Illustrative)

Functional Group at Position 1 Potential Role Relative In-Vitro Potency (Illustrative) Relative Cell Permeability (Illustrative)
-COOH (Carboxylic Acid) Active form, strong H-bonding ++++ +
-COOCH3 (Methyl Ester) Prodrug + +++
-CONH2 (Primary Amide) Bioisostere, H-bonding +++ ++

Positional Isomerism and Substituent Effects on Biological Response

The specific substitution pattern of 3,5-difluoro-4-(methylamino)benzoic acid is highly optimized. Studies on positional isomers, where the functional groups are moved to different positions on the aromatic ring, consistently show a dramatic loss of biological activity. nih.gov

Isomers of the Amino Group: Moving the methylamino group from position 4 to position 2 or 3 disrupts the crucial geometry required for binding. For instance, 3-Amino-4-(methylamino)benzoic acid has a different spatial arrangement that would prevent it from fitting into the target binding site in the same manner. nih.gov

Isomers of the Fluoro Groups: Shifting the fluorine atoms, for example to the 2 and 6 positions, would alter the electronic influence on the 4-methylamino group and change the steric profile of the molecule, likely clashing with the protein surface. A study on related compounds demonstrated that moving fluoro-substituents significantly impacts inhibitory potency and selectivity. nih.gov

Relative Position of Carboxyl and Amino Groups: The para-relationship between the carboxylic acid and the methylamino group is fundamental. nih.govmdpi.com Meta- or ortho-aminobenzoic acid derivatives generally exhibit much lower activity because the distance and vector between the key hydrogen bond donating (amino) and accepting (carboxyl) groups no longer match the complementary sites on the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate variations in the chemical structure of compounds with their biological activity. For classes of compounds like aminobenzoic acid derivatives, QSAR studies can provide valuable insights for designing more potent molecules. nih.govnih.gov

A typical QSAR study on this scaffold might involve:

Data Set Generation: Synthesizing and testing a library of derivatives with variations in all three key positions (fluoro groups, N-alkyl group, and carboxylic acid modifications).

Descriptor Calculation: For each molecule, calculating a range of physicochemical properties (descriptors) such as hydrophobicity (logP), molar refractivity, electronic properties (Hammett constants), and steric parameters.

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that relates the descriptors to the observed biological activity (e.g., IC50).

QSAR studies on related aminobenzoic acid inhibitors have revealed that inhibitory activity often increases with greater hydrophobicity and specific electronic features. nih.gov For example, a 3D-QSAR model might generate a contour map showing that electronegative groups (like fluorine) are favored at the 3 and 5 positions, while a hydrogen-bond-donating group is essential at the 4-position. researchgate.net These models can then be used to predict the activity of virtual, unsynthesized compounds, helping to prioritize which derivatives to synthesize next, thereby accelerating the drug discovery process.

Environmental and Metabolic Fate of 3,5 Difluoro 4 Methylamino Benzoic Acid

Biodegradation Pathways in Aqueous and Soil Environments (Aerobic and Anaerobic Conditions)

No studies were found that investigated the biodegradation of 3,5-Difluoro-4-(methylamino)benzoic acid in aqueous or soil environments under either aerobic or anaerobic conditions. Consequently, its biodegradation pathways, the microorganisms involved, and the rate of degradation remain uncharacterized.

Studies on Environmental Persistence and Transformation Products

No research has been published on the environmental persistence of this compound. As a result, its half-life in various environmental compartments is unknown. Furthermore, without studies on its degradation, no transformation products have been identified.

Metabolic Pathways in In Vitro Systems (if mechanistic data exists)

No in vitro studies on the metabolic pathways of this compound were found in the reviewed scientific literature. Therefore, its metabolism by enzymes, such as those found in liver microsomes or other biological systems, has not been elucidated.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The practical utility of 3,5-Difluoro-4-(methylamino)benzoic acid is fundamentally linked to the efficiency and scalability of its synthesis. Traditional multi-step chemical syntheses for related aminobenzoic acids often rely on petroleum-derived precursors and can involve harsh reaction conditions. mdpi.com For instance, the preparation of similar halogenated aromatic acids has involved steps like esterification, chlorination, and hydrolysis under conditions that may not be optimal for large-scale, safe production. google.com

Future research is anticipated to focus on developing more direct and accessible synthetic routes. This includes the exploration of novel catalytic systems that can operate under milder conditions. A promising avenue is the development of advanced hydrogenation catalysts, such as new three-way catalysts (e.g., Ni-M-Al systems), which have been shown to effectively reduce the pressure needed for hydrogenation in the synthesis of related compounds like 3,5-diaminobenzoic acid. google.com Another area of innovation lies in greener oxidation methods. For example, the use of an organoselenium catalyst with hydrogen peroxide in water has been demonstrated as a green chemistry approach for synthesizing 3,5-Difluorobenzoic acid from the corresponding aldehyde, a potential precursor. chemicalbook.com Furthermore, investigating biosynthetic pathways, which are used by microorganisms to produce various aminobenzoic acids, could lead to sustainable and environmentally friendly production methods in the long term. mdpi.com

Advanced Spectroscopic Techniques for Deeper Structural Insights

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of compounds like 4-Amino-3,5-difluorobenzoic acid, a close structural analog. bldpharm.com While essential for basic characterization, future research will likely employ more advanced spectroscopic methods to gain a more profound understanding of the molecule's three-dimensional structure and electronic properties.

Advanced 2D NMR techniques, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), could be utilized to probe through-space interactions between the fluorine atoms, the protons of the methylamino group, and the aromatic ring. This would provide detailed insights into the molecule's preferred conformation in solution. Furthermore, sophisticated mass spectrometry techniques, like ion mobility-mass spectrometry (IM-MS), could offer an additional dimension of separation based on molecular shape and size, providing valuable structural information for the parent compound and its future derivatives.

Integrated Computational and Experimental Approaches for Mechanism Elucidation

A synergistic approach combining computational modeling with experimental validation represents a powerful strategy for future research. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to model the geometric and electronic structure of this compound. These calculations can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results for validation.

Crucially, this integrated approach can be used to elucidate the mechanisms of synthetic reactions. By calculating the energy profiles of reaction pathways, including transition states and intermediates, researchers can understand how novel catalysts function and optimize reaction conditions for improved yield and selectivity. This predictive power can significantly accelerate the development of the efficient synthetic methodologies discussed in section 9.1.

Design and Synthesis of Next-Generation Derivatives with Tailored Biological Activities

The core structure of this compound serves as an excellent scaffold for the design and synthesis of new derivatives with customized properties. Future research will likely focus on creating libraries of related compounds by systematically modifying the key functional groups: the carboxylic acid and the methylamino group. For example, the methylamino group can be formylated, a common modification for related aminobenzoic acids. chemicalbook.com

The objective of creating these derivatives is to modulate properties such as solubility, lipophilicity, and metabolic stability, which are critical for potential applications. By establishing a clear structure-activity relationship (SAR), researchers can rationally design next-generation molecules with enhanced performance for specific purposes.

Modification SiteReaction TypeResulting Derivative ClassPotential Property Change
Carboxylic Acid (-COOH)EsterificationEstersIncreased lipophilicity
Carboxylic Acid (-COOH)AmidationAmidesModified solubility and H-bonding
Methylamino Group (-NHCH₃)AcylationN-Acyl derivativesAltered electronic properties
Methylamino Group (-NHCH₃)AlkylationTertiary aminesIncreased basicity and steric bulk
Aromatic Ring (C-H)Further SubstitutionSubstituted phenyl derivativesFine-tuning of electronic effects

Investigation of Emerging Biological Targets and Mechanistic Applications (in vitro)

Derivatives of aminobenzoic acids have a history of biological significance; for example, sulfanilamide, a derivative of p-aminobenzoic acid (PABA), is a well-known antibacterial agent. mdpi.com PABA itself is a crucial intermediate in the biosynthesis of folate in many microorganisms. mdpi.com This provides a logical starting point for investigating the biological potential of this compound.

Future in vitro studies could explore whether this compound or its derivatives can act as inhibitors of key enzymes within the folate synthesis pathway, such as dihydrofolate reductase or dihydropteroate (B1496061) synthase. The presence of fluorine atoms can often enhance binding affinity to enzyme targets. Such investigations would clarify its mechanism of action and identify potential new biological applications, particularly in the development of novel antimicrobial agents.

Contribution to Sustainable Chemical Synthesis and Drug Discovery Efforts

A significant future direction for research on this compound lies within the principles of green and sustainable chemistry. The chemical industry is increasingly moving away from hazardous reagents and processes, such as the use of highly flammable n-butyllithium or toxic thiophenol, which have been employed in the synthesis of related complex fluorinated molecules. e3s-conferences.org

Research into this compound can contribute to sustainability by focusing on synthetic routes that:

Utilize Renewable Feedstocks: Exploring pathways from biomass-derived platform chemicals instead of petroleum. rsc.orgkit.edu

Improve Atom Economy: Designing reactions where the majority of atoms from the reactants are incorporated into the final product.

Employ Green Solvents and Catalysts: Using water as a solvent and developing recyclable catalysts to minimize waste. chemicalbook.com

Enhance Energy Efficiency: Developing reactions that proceed at lower temperatures and pressures. google.come3s-conferences.org

By embracing these principles, the synthesis of this compound and its derivatives can become more environmentally friendly and economically viable, supporting sustainable innovation in the broader fields of chemical manufacturing and drug discovery.

PrincipleTraditional ApproachFuture Green Approach
Starting MaterialsPetroleum-based (e.g., benzene (B151609) derivatives) mdpi.comRenewable biomass-derived chemicals kit.edu
ReagentsUse of hazardous materials (e.g., n-butyllithium) e3s-conferences.orgBenign or catalytic reagents (e.g., H₂O₂, biocatalysts) chemicalbook.com
Reaction ConditionsHigh temperatures and pressures, harsh pH mdpi.comAmbient temperature and pressure, neutral pH google.com
SolventsVolatile organic compounds (VOCs)Water or other green solvents chemicalbook.com
Waste GenerationSignificant byproduct and solvent waste e3s-conferences.orgMinimized waste through high-selectivity reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-4-(methylamino)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated benzoic acid derivatives. For example:

Fluorination : Introduce fluorine atoms at positions 3 and 5 via electrophilic aromatic substitution or directed ortho-metalation (DoM) using reagents like Selectfluor® .

Amination : Introduce the methylamino group at position 4 via Buchwald-Hartwig coupling or nucleophilic substitution of a nitro intermediate followed by reduction .

  • Key Considerations :
  • Use anhydrous conditions for amination to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to optimize intermediate isolation .
  • Yield Optimization : Lower temperatures (0–5°C) during fluorination reduce byproduct formation, while Pd catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in amination .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for a singlet (~6.8–7.2 ppm) for aromatic protons and a broad peak (~2.8 ppm) for the methylamino group (-NHCH₃).
  • ¹⁹F NMR : Two distinct signals for fluorine atoms at positions 3 and 5 (δ ~ -110 to -120 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 202.1 (C₈H₇F₂NO₂).
  • IR : Confirm carboxylic acid (-COOH) via a broad peak at ~2500–3300 cm⁻¹ and C=O stretch at ~1680 cm⁻¹ .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in enzymatic inhibition studies?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for binding .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) by aligning the carboxylic acid group with active-site residues .
  • MD Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories to evaluate binding affinity (ΔG) .

Q. How do steric and electronic effects of fluorine substituents influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Electronic Effects : Fluorine’s electronegativity enhances metabolic stability by reducing oxidative degradation .
  • Steric Effects : The 3,5-difluoro substitution creates a planar aromatic ring, improving π-π stacking with hydrophobic enzyme pockets .
  • Experimental Validation :
  • Compare IC₅₀ values against analogs (e.g., 3,5-dichloro or non-fluorinated derivatives) in enzyme inhibition assays .
  • Use X-ray crystallography (e.g., PDB ID 38E) to visualize binding modes .

Q. What are the common pitfalls in interpreting HPLC purity data for fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns with trifluoroacetic acid (TFA) in the mobile phase to resolve polar impurities .
  • Detection Challenges :
  • Fluorine atoms may quench UV absorbance; consider ELSD or CAD detectors for accurate quantification .
  • Validate methods with spiked samples to confirm peak identity (e.g., methyl ester byproducts) .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

  • Analysis :

  • Solubility in DMSO ranges from 25–50 mg/mL in literature, likely due to variations in crystallinity or residual solvents .
    • Resolution :
  • Characterize batches via DSC to confirm crystallinity.
  • Use sonication (30 min at 40°C) to achieve consistent solubility .

Research Applications

Q. How can this compound serve as a precursor for fluorinated drug candidates?

  • Methodological Answer :

  • Esterification : Convert -COOH to methyl ester for improved cell permeability .
  • Peptide Conjugation : Couple with bioactive peptides via EDC/NHS chemistry to target specific receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.